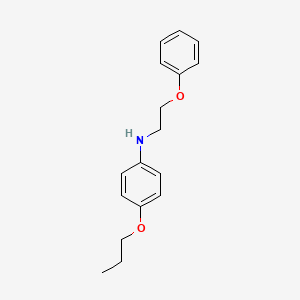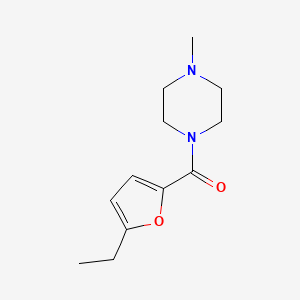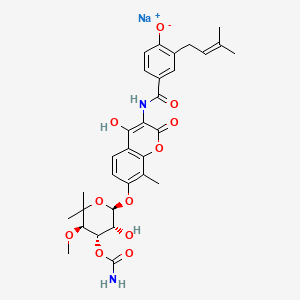
N-(2-phenoxyethyl)-4-propoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyethyl)-4-propoxyaniline, also known as PPOEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. PPOEA belongs to the family of aniline derivatives and is commonly used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N-(2-phenoxyethyl)-4-propoxyaniline is not fully understood, but several studies have suggested that it works by inhibiting the growth of cancer cells through the induction of apoptosis. N-(2-phenoxyethyl)-4-propoxyaniline has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
N-(2-phenoxyethyl)-4-propoxyaniline has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-phenoxyethyl)-4-propoxyaniline is its versatility as a building block for the synthesis of various organic compounds. N-(2-phenoxyethyl)-4-propoxyaniline is also relatively easy to synthesize and is commercially available. However, one of the limitations of N-(2-phenoxyethyl)-4-propoxyaniline is its potential toxicity, which requires careful handling in the laboratory.
Direcciones Futuras
There are several future directions for the study of N-(2-phenoxyethyl)-4-propoxyaniline. One potential direction is the development of new pharmaceuticals based on N-(2-phenoxyethyl)-4-propoxyaniline for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another potential direction is the use of N-(2-phenoxyethyl)-4-propoxyaniline as a building block for the synthesis of new materials with unique properties, such as conducting polymers and liquid crystals. Finally, further studies are needed to fully understand the mechanism of action of N-(2-phenoxyethyl)-4-propoxyaniline and its potential toxicity, which will be critical for its safe use in various applications.
Métodos De Síntesis
The synthesis of N-(2-phenoxyethyl)-4-propoxyaniline can be achieved through several methods, including the reaction of 4-bromoaniline with 2-phenoxyethyl alcohol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-nitroaniline with 2-phenoxyethanol, followed by reduction with iron and hydrochloric acid.
Aplicaciones Científicas De Investigación
N-(2-phenoxyethyl)-4-propoxyaniline has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(2-phenoxyethyl)-4-propoxyaniline is in the development of new pharmaceuticals. Several studies have shown that N-(2-phenoxyethyl)-4-propoxyaniline exhibits potent antitumor activity, making it a potential candidate for the development of new cancer drugs. N-(2-phenoxyethyl)-4-propoxyaniline has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)-4-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-13-19-17-10-8-15(9-11-17)18-12-14-20-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHHEBZKBDEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-propoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


